molecular formula C6H7BrClN3O2 B8255088 (3-Bromo-5-nitrophenyl)hydrazinehydrochloride

(3-Bromo-5-nitrophenyl)hydrazinehydrochloride

Cat. No.: B8255088
M. Wt: 268.49 g/mol
InChI Key: ZWIMXGXMVNYPSS-UHFFFAOYSA-N
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Description

(3-Bromo-5-nitrophenyl)hydrazinehydrochloride is a chemical compound with the molecular formula C₆H₇BrClN₃O₂ and a molecular weight of 268.50 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties, which make it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-nitrophenyl)hydrazinehydrochloride typically involves the reaction of 3-bromo-5-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3-bromo-5-nitroaniline

    Reagent: Hydrazine hydrate

    Catalyst: Hydrochloric acid

    Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrophenyl)hydrazinehydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, appropriate solvents

    Oxidation: Oxidizing agents like potassium permanganate

Major Products Formed

    Reduction: 3-amino-5-nitrophenylhydrazine

    Substitution: Various substituted phenylhydrazines

    Oxidation: Azo compounds

Scientific Research Applications

(3-Bromo-5-nitrophenyl)hydrazinehydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrophenyl)hydrazinehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. Additionally, its hydrazine moiety can form stable complexes with metal ions, which can be exploited in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-nitrophenyl)hydrazinehydrochloride is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-bromo-5-nitrophenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2.ClH/c7-4-1-5(9-8)3-6(2-4)10(11)12;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIMXGXMVNYPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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